

Diethoxymethane: A Technical Guide to its Solubility and Stability

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Compound of Interest

Compound Name: Diethoxymethane

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Introduction

Diethoxymethane (DEM), also known as ethylal, is a volatile organic compound with the chemical formula $\text{CH}_2(\text{OC}_2\text{H}_5)_2$. It is a colorless liquid with a characteristic ethereal odor. Due to its properties as a solvent and its potential applications in various chemical processes, including in the pharmaceutical industry as a reaction medium or reagent, a thorough understanding of its solubility and stability is crucial for its effective and safe use. This technical guide provides an in-depth overview of the solubility and stability of **diethoxymethane**, compiling available quantitative data, detailing relevant experimental protocols, and illustrating key processes through logical diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of **diethoxymethane** is presented in Table 1.

Table 1: Physicochemical Properties of **Diethoxymethane**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₂ O ₂	[1]
Molecular Weight	104.15 g/mol	[1]
Boiling Point	88 °C	[2]
Melting Point	-66.5 °C	[3]
Density	0.831 g/mL at 20 °C	[2]
Vapor Pressure	60 mmHg at 25 °C	[4]
Flash Point	-6 °C	[2]
Autoignition Temp.	174 °C	[2]

Solubility of Diethoxymethane

Diethoxymethane exhibits a range of solubilities in various solvents, a critical consideration for its use in different applications.

Aqueous Solubility

Diethoxymethane has limited solubility in water. The available quantitative data for its aqueous solubility at different temperatures are summarized in Table 2.

Table 2: Aqueous Solubility of **Diethoxymethane**

Temperature (°C)	Solubility (g/100 mL)	Reference(s)
18	9.1	[3]
25	4.2	[2][5]

Solubility in Organic Solvents

Diethoxymethane is readily miscible with a variety of common organic solvents. While specific quantitative solubility data at various temperatures is not extensively available in the literature, its miscibility has been noted for several solvents as indicated in Table 3.

Table 3: Solubility of **Diethoxymethane** in Organic Solvents

Solvent	Solubility	Reference(s)
Ethanol	Miscible	[3]
Diethyl Ether	Miscible	[3]
Acetone	Soluble	[6][7]
Benzene	Soluble	[6][7]
Dichloromethane	Expected to be miscible	N/A
Methanol	Expected to be miscible	N/A

Note: "Expected to be miscible" is based on the principle of "like dissolves like," as **diethoxymethane** is a polar aprotic solvent.

Stability of Diethoxymethane

The stability of **diethoxymethane** is highly dependent on the environmental conditions, particularly the pH and the presence of oxidizing agents.

pH Stability and Hydrolysis

Diethoxymethane is stable under neutral and basic conditions. However, it undergoes acid-catalyzed hydrolysis to yield formaldehyde and ethanol. This degradation pathway is a critical consideration when **diethoxymethane** is used in acidic environments.

The acid-catalyzed hydrolysis of **diethoxymethane** has been studied, and the reaction rate is influenced by the solvent composition. For instance, in dioxane-water mixtures, the rate of hydrolysis changes with the concentration of water.

Stability in the Presence of Oxidizing Agents

Diethoxymethane is incompatible with strong oxidizing agents.[7] Contact with such agents can lead to vigorous reactions and decomposition. As an ether, **diethoxymethane** has the potential to form explosive peroxides upon exposure to air and light.[1] For this reason, it is often supplied with a stabilizer, such as butylated hydroxytoluene (BHT).[4][8][9]

Photostability

Specific quantitative data on the photolytic degradation of **diethoxymethane** is not readily available in the reviewed literature. However, as with many organic solvents, prolonged exposure to ultraviolet (UV) light, especially in the presence of oxygen, could potentially lead to degradation.

Thermal Stability

Diethoxymethane is a flammable liquid and should be stored away from heat and sources of ignition.[7] It is stable under normal storage conditions, typically below 30°C.[6]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the solubility and stability of **diethoxymethane**. The following sections provide methodologies for key experiments.

Protocol 1: Determination of Aqueous Solubility by Gas Chromatography (GC)

This protocol describes a method for determining the aqueous solubility of **diethoxymethane** using gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

1. Materials and Reagents:

- **Diethoxymethane** (≥99% purity)
- Deionized water
- Internal standard (e.g., 1,2-dimethoxyethane)
- Dichloromethane (HPLC grade)
- Anhydrous sodium sulfate
- Scintillation vials with PTFE-lined caps

- Thermostatic shaker bath
- Centrifuge
- Gas chromatograph with FID or MS detector

2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **diethoxymethane** to a known volume of deionized water in a series of scintillation vials.
 - Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.
- Phase Separation:
 - Centrifuge the vials at a high speed (e.g., 5000 rpm) for 20 minutes to separate the excess undissolved **diethoxymethane**.
- Sample Extraction:
 - Carefully withdraw a known aliquot of the aqueous phase without disturbing the organic layer.
 - Add the aqueous aliquot to a known volume of dichloromethane containing a precise concentration of the internal standard.
 - Vortex the mixture for 2 minutes to extract the **diethoxymethane** into the organic phase.
 - Dry the organic layer with anhydrous sodium sulfate.
- GC Analysis:
 - Analyze the extracted organic phase by GC-FID or GC-MS.

- Prepare a calibration curve by analyzing a series of standard solutions of **diethoxymethane** and the internal standard in dichloromethane.
- Calculation:
 - Determine the concentration of **diethoxymethane** in the aqueous phase from the calibration curve.

Protocol 2: Kinetic Analysis of Acid-Catalyzed Hydrolysis by GC-MS

This protocol outlines a method to study the kinetics of **diethoxymethane** hydrolysis under acidic conditions.

1. Materials and Reagents:

- **Diethoxymethane** ($\geq 99\%$ purity)
- Hydrochloric acid (or other acid catalyst) of known concentration
- Buffer solutions of desired pH
- Deionized water
- Internal standard (e.g., undecane)
- Dichloromethane (HPLC grade)
- Sodium bicarbonate (for quenching)
- Thermostatted reaction vessel
- Gas chromatograph with a mass spectrometer (GC-MS)

2. Procedure:

- Reaction Setup:

- In a thermostatted reaction vessel, add a known volume of the acidic solution (e.g., 0.1 M HCl in water) and allow it to reach the desired temperature.
- Initiation of Reaction:
 - Add a small, known amount of **diethoxymethane** to the stirred acidic solution to initiate the hydrolysis reaction. Start a timer immediately.
- Sampling:
 - At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
- Quenching and Extraction:
 - Immediately add the aliquot to a vial containing a quenching solution (e.g., saturated sodium bicarbonate) and a known concentration of the internal standard in dichloromethane.
 - Vortex vigorously to stop the reaction and extract the remaining **diethoxymethane** and any products into the organic layer.
- GC-MS Analysis:
 - Analyze the organic layer using a GC-MS method capable of separating and quantifying **diethoxymethane**, ethanol, and any other relevant species.
- Data Analysis:
 - Plot the concentration of **diethoxymethane** versus time.
 - Determine the rate constant of the reaction by fitting the data to the appropriate rate law (e.g., pseudo-first-order).

Protocol 3: Forced Degradation Study - Oxidative Stability

This protocol describes a forced degradation study to assess the oxidative stability of **diethoxymethane**.

1. Materials and Reagents:

- **Diethoxymethane** ($\geq 99\%$ purity)
- Hydrogen peroxide (30%)
- Deionized water
- Internal standard
- Dichloromethane (HPLC grade)
- GC-MS system

2. Procedure:

- Stress Conditions:
 - Prepare a solution of **diethoxymethane** in a suitable solvent (e.g., water or a co-solvent system if necessary).
 - Add a specific concentration of hydrogen peroxide (e.g., 3%).
 - Maintain the solution at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, 72 hours).
 - Protect the solution from light.
- Sample Analysis:
 - At specified time points, withdraw an aliquot of the reaction mixture.
 - Quench the reaction if necessary (e.g., by dilution).
 - Extract the sample with dichloromethane containing an internal standard.
 - Analyze the sample by GC-MS to identify and quantify any degradation products and the remaining **diethoxymethane**.

- Control:
 - Run a parallel experiment without hydrogen peroxide to serve as a control.

Protocol 4: Forced Degradation Study - Photostability

This protocol outlines a forced degradation study to evaluate the photostability of **diethoxymethane**.

1. Materials and Reagents:

- **Diethoxymethane** ($\geq 99\%$ purity)
- Quartz vials
- Photostability chamber with a calibrated light source (e.g., xenon lamp providing ICH Q1B compliant conditions)
- Internal standard
- Dichloromethane (HPLC grade)
- GC-MS system

2. Procedure:

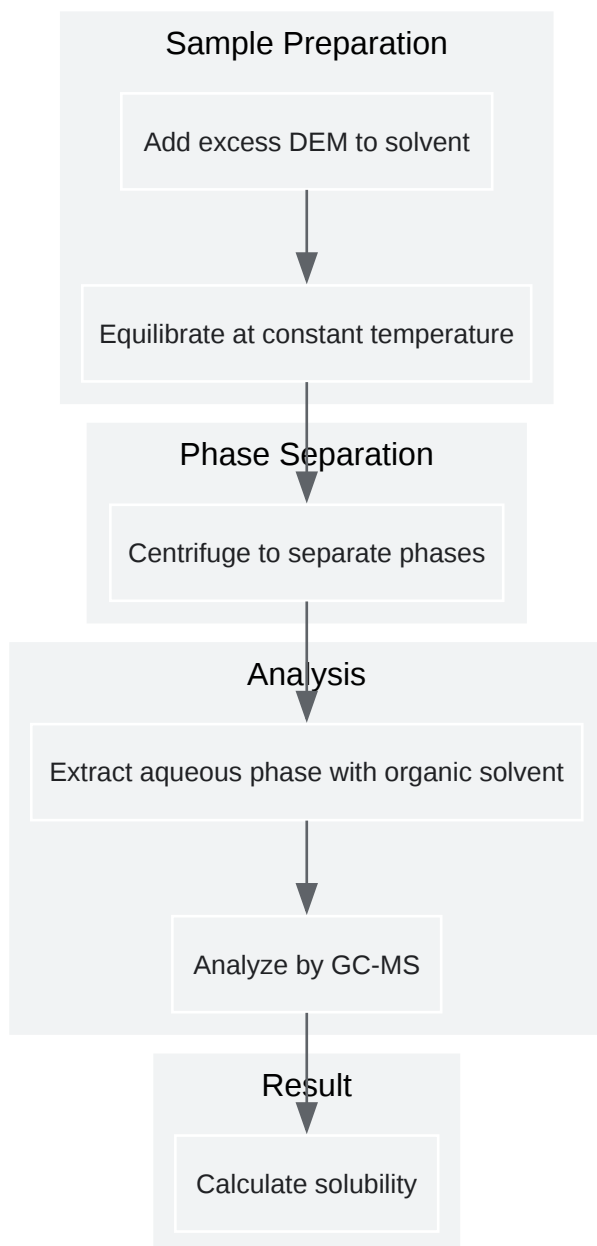
- Sample Preparation:
 - Prepare a solution of **diethoxymethane** in a suitable transparent solvent (if necessary) and place it in quartz vials.
- Exposure:
 - Expose the samples to a controlled light source in a photostability chamber for a specified duration, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Dark Control:

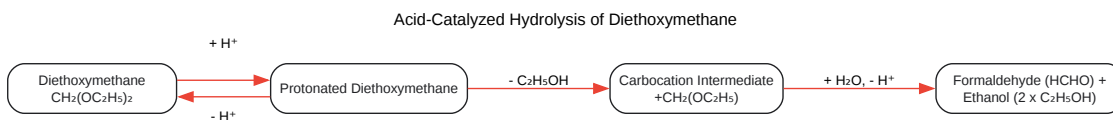
- Wrap identical samples in aluminum foil and place them in the same chamber to serve as dark controls.
- Sample Analysis:
 - At the end of the exposure period, analyze both the exposed and dark control samples.
 - Extract the samples with dichloromethane containing an internal standard.
 - Analyze by GC-MS to identify and quantify any photodegradation products and the remaining **diethoxymethane**.

Visualizations

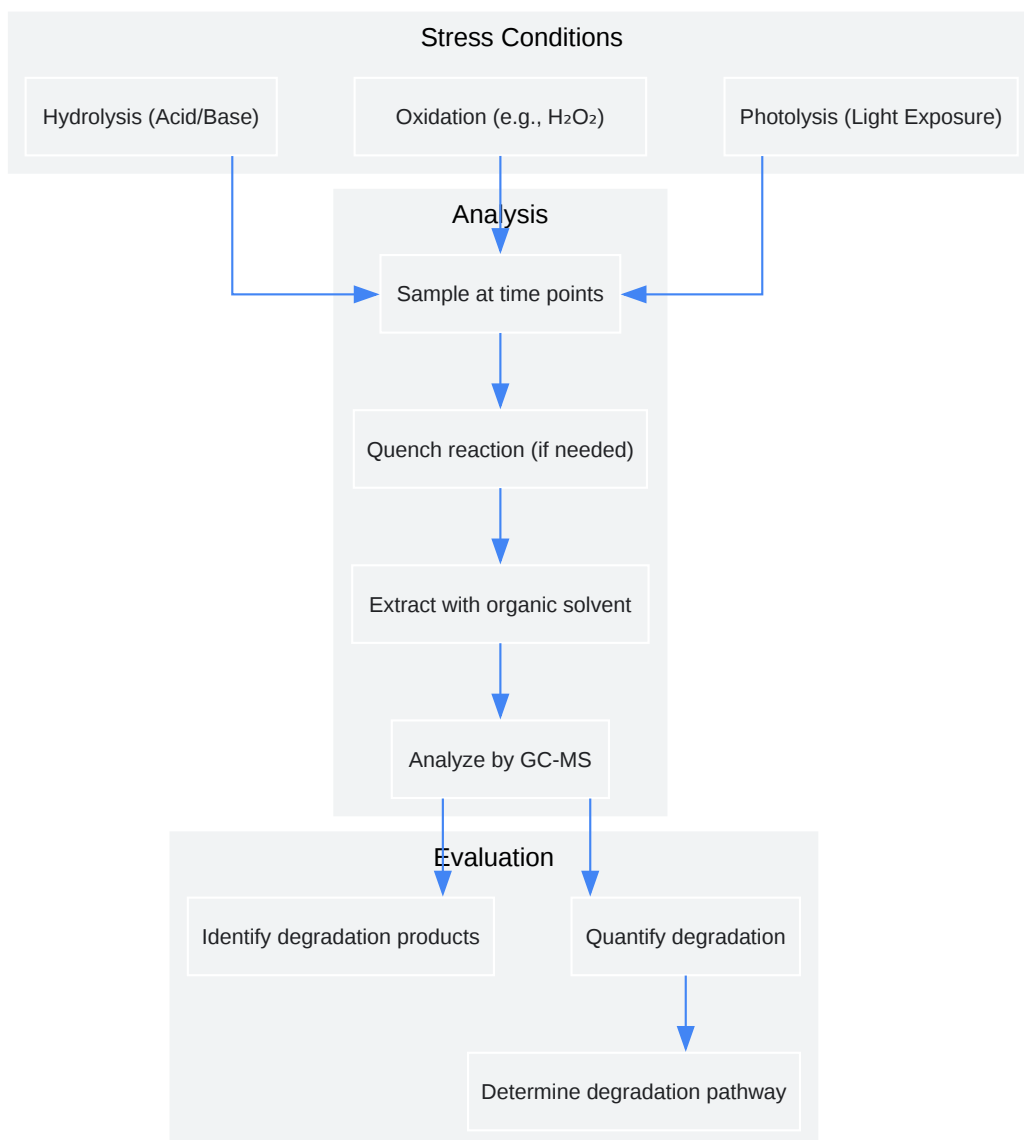
Visual representations of experimental workflows and chemical pathways can aid in understanding the processes involved in assessing the solubility and stability of **diethoxymethane**.

Experimental Workflow for Solubility Determination





Workflow for Forced Degradation Stability Study

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